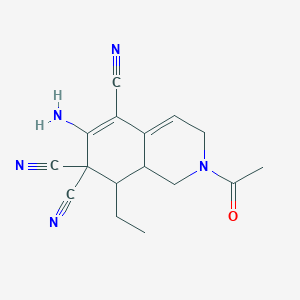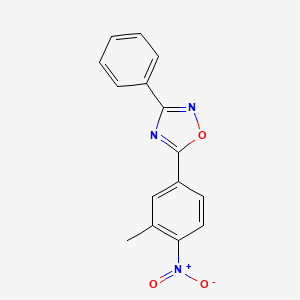
2-acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves complex reactions including 1,3-dipolar cycloaddition reactions, Knoevenagel condensation, and multi-step organic transformations. These processes yield various tetrahydroisoquinoline derivatives, demonstrating the versatility and reactivity of the isoquinoline nucleus under different chemical conditions (Caira et al., 2014); (Kasturi & Sharma, 1975).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is often analyzed using X-ray diffraction, highlighting the spatial arrangement and confirming the stereochemistry of newly synthesized molecules. This method provides critical insights into the molecular conformation and structural characteristics of isoquinoline compounds (Marae et al., 2021).
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, showcasing their reactivity. For example, they undergo cycloaddition, Smiles-type rearrangement, and cyclization reactions, leading to the formation of new bonds and structures. These reactions are pivotal in exploring the reactivity patterns and functional group transformations inherent to isoquinoline derivatives (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, of isoquinoline derivatives are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined through experimental analysis and contribute to the broader knowledge base regarding the physical characteristics of these compounds (Dyachenko et al., 2010).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are essential for their functionalization and application in organic synthesis. Studies on these properties help in understanding the chemical behavior and potential utility of these compounds in synthetic chemistry (Ozols et al., 1996).
Scientific Research Applications
Synthesis and Characterization of Isoquinoline Derivatives
Isoquinoline derivatives have been a focal point in synthetic chemistry due to their potential biological activities and applications in medicinal chemistry. One approach involves the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. This method yields complex isoquinoline structures which are characterized by X-ray diffraction analysis, highlighting their structural diversity and potential for further chemical manipulation (Caira et al., 2014).
Antibiotic and Antimicrobial Properties
Isoquinoline derivatives also show promise in antimicrobial applications. For instance, helquinoline, a tetrahydroquinoline antibiotic derived from Janibacter limosus, exhibits significant biological activity against bacteria and fungi. This discovery expands the scope of isoquinoline derivatives in therapeutic applications beyond their traditional role in synthetic chemistry (Asolkar et al., 2004).
Green Synthetic Methods
The development of green and efficient synthetic methods for isoquinoline derivatives is an area of active research. A notable example is the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives via a one-pot condensation process. This method emphasizes operational simplicity, mild reaction conditions, and reduced environmental impact, showcasing the advances in sustainable chemistry practices (Lei et al., 2011).
Charge Transfer and Fluorescence Properties
Isoquinoline derivatives are also studied for their intramolecular charge transfer (ICT) and fluorescence properties. Research on planarized aminobenzonitrile derivatives, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), reveals fast and efficient ICT along with dual fluorescence in various solvents. These properties are crucial for applications in optical materials and sensors, demonstrating the versatility of isoquinoline derivatives in materials science (Zachariasse et al., 2004).
properties
IUPAC Name |
2-acetyl-6-amino-8-ethyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-3-14-13-7-21(10(2)22)5-4-11(13)12(6-17)15(20)16(14,8-18)9-19/h4,13-14H,3,5,7,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZDECPIZZEJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CN(CC=C2C(=C(C1(C#N)C#N)N)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-1H-isoquinoline-5,7,7-tricarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)
![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)
![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)